Reduced Lipophilicity (ACD/LogP) Versus Des-Formyl Analog N-Cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide
The target compound exhibits a computed ACD/LogP of 3.13, compared to 3.71 for the des-formyl analog N-cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide (CAS 163629-07-0) . This 0.58 log-unit reduction corresponds to an approximately 3.8-fold decrease in octanol-water partition coefficient, driven by the polar formyl substituent. The lower LogP of the target compound positions it closer to the optimal range for oral drug-like space (LogP <5), while the des-formyl analog is more hydrophobic and may exhibit higher non-specific protein binding and reduced aqueous solubility.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.13 |
| Comparator Or Baseline | N-Cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide (CAS 163629-07-0): ACD/LogP = 3.71 |
| Quantified Difference | ΔLogP = -0.58 (target is less lipophilic by a factor of ~3.8 in octanol-water partitioning) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; computed values from ChemSpider records CSID:1552747 and CSID:2333650 |
Why This Matters
A 0.58-log reduction in LogP meaningfully alters predicted ADME properties—potentially improving aqueous solubility and reducing non-specific tissue binding—making the formyl-bearing compound a behaviorally distinct entity for lead optimization campaigns where lipophilicity control is a key design parameter.
